molecular formula C13H12F3NO3 B148651 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone) CAS No. 128656-63-3

1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)

Cat. No. B148651
CAS RN: 128656-63-3
M. Wt: 259.22 g/mol
InChI Key: QYINCHZWONOSQX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one, also known as N-acetyl-L-phenylalanyl trifluoromethyl ketone (TPCK), is a synthetic chemical compound widely used in scientific research. TPCK is a protease inhibitor that selectively inhibits the activity of chymotrypsin-like serine proteases. This compound has been used extensively in biochemical and physiological studies to investigate the role of proteases in various biological processes.

Mechanism of Action

TPCK selectively inhibits the activity of chymotrypsin-like serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its target substrates, thereby inhibiting its activity. TPCK has been shown to be highly specific for chymotrypsin-like serine proteases and does not inhibit other proteases.
Biochemical and Physiological Effects:
TPCK has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chymotrypsin-like serine proteases in vitro and in vivo. TPCK has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPCK is its specificity for chymotrypsin-like serine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes in vitro and in vivo. However, TPCK has some limitations, including its irreversibility and potential toxicity. TPCK irreversibly binds to the active site of chymotrypsin-like serine proteases, which can limit its use in some experiments. Additionally, TPCK has been shown to be toxic to some cell types at high concentrations.

Future Directions

There are several future directions for research involving TPCK. One area of research is the development of new protease inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of chymotrypsin-like serine proteases in various biological processes, including cancer and neurodegenerative diseases. Finally, the use of TPCK as a tool for studying the structure and function of proteases and their inhibitors is an area of ongoing research.

Synthesis Methods

TPCK can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis process involves the reaction of benzoyl chloride with 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)henylalanine, followed by the reaction of the resulting compound with trifluoroacetic anhydride. The final step involves the reaction of the resulting compound with chymotrypsin to produce TPCK.

Scientific Research Applications

TPCK has been widely used in scientific research to investigate the role of proteases in various biological processes. It is a potent inhibitor of chymotrypsin-like serine proteases, which are involved in many physiological processes, including blood clotting, inflammation, and cell growth. TPCK has been used to study the role of proteases in cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

128656-63-3

Molecular Formula

C13H12F3NO3

Molecular Weight

259.22 g/mol

IUPAC Name

N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide

InChI

InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

QYINCHZWONOSQX-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

synonyms

Ac-Phe-CF3
acetyl-phenylalanyl trifluoromethyl ketone

Origin of Product

United States

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